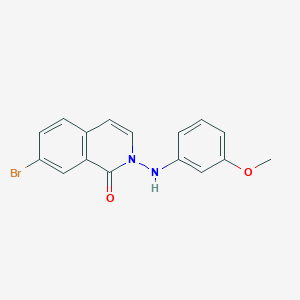
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one typically involves the following steps:
Bromination: The starting material, isoquinolin-1(2H)-one, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 7th position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with 3-methoxyaniline under suitable conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromo group.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a wide range of substituted isoquinolinones.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- 7-Fluoro-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- 7-Iodo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
Uniqueness
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific substitution pattern on the isoquinolinone core can lead to distinct biological properties compared to its chloro, fluoro, or iodo analogs.
Eigenschaften
Molekularformel |
C16H13BrN2O2 |
|---|---|
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
7-bromo-2-(3-methoxyanilino)isoquinolin-1-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-4-2-3-13(10-14)18-19-8-7-11-5-6-12(17)9-15(11)16(19)20/h2-10,18H,1H3 |
InChI-Schlüssel |
QCXDZYKODJKCBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NN2C=CC3=C(C2=O)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


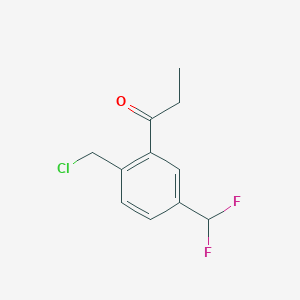



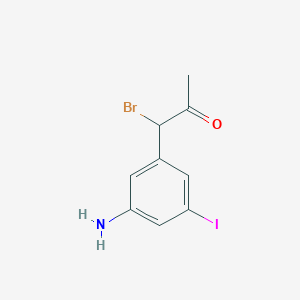
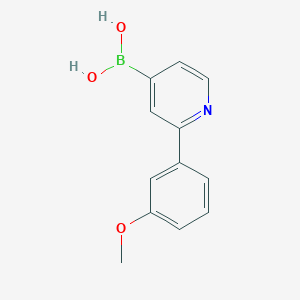
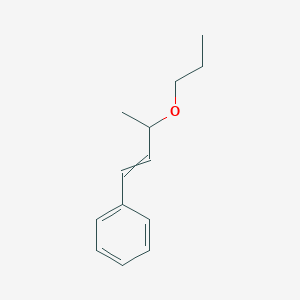
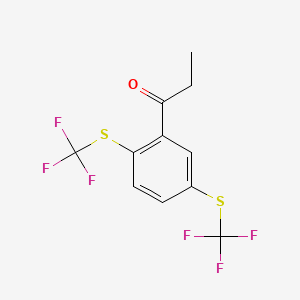
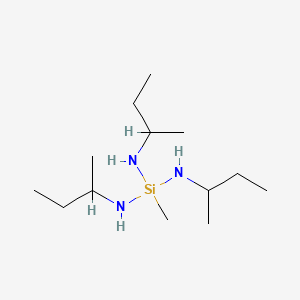
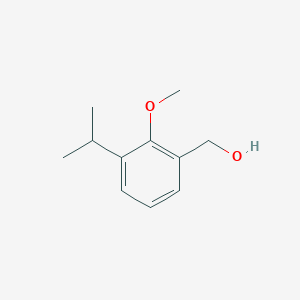


![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
